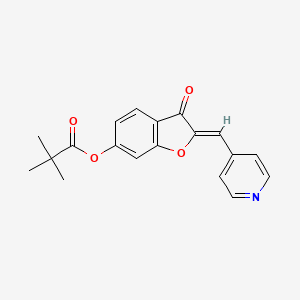

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

描述

属性

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-19(2,3)18(22)23-13-4-5-14-15(11-13)24-16(17(14)21)10-12-6-8-20-9-7-12/h4-11H,1-3H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMDKIJJKHKSTR-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N2O3

- Molecular Weight : 342.39 g/mol

- LogP : 4.9 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 4

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an anti-cancer agent, anti-inflammatory drug, and its effects on various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.7 | Inhibition of cell proliferation |

| A549 (Lung) | 18.9 | Modulation of Bcl-2 and Bax protein expression |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : The compound activates caspases leading to programmed cell death in cancer cells.

- Cytokine Modulation : It downregulates inflammatory cytokines, suggesting potential for treating inflammatory diseases.

- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.

- Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15.4 µM, demonstrating significant anticancer potential.

-

Inflammation Model in Rats :

- A rat model was used to assess the anti-inflammatory effects.

- Administration of the compound resulted in a marked reduction in paw edema and lowered levels of inflammatory markers compared to control groups.

-

In Vivo Toxicity Assessment :

- Acute toxicity studies revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.

相似化合物的比较

Structural Analogs and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Key Observations:

In contrast, the 2,6-dimethoxybenzoate ester in the pyridin-3-yl analog () introduces polar methoxy groups, which may reduce lipophilicity and alter binding interactions .

Pyridine Substitution :

- The pyridin-4-ylmethylidene group in the target compound differs from the pyridin-3-ylmethylidene isomer (). The 4-position substitution likely affects electronic distribution and hydrogen-bonding capacity, influencing target selectivity in biological systems .

Core Heterocycle Variability :

- Imidazopyridine derivatives (e.g., 2c in ) exhibit distinct conformational flexibility compared to the rigid benzofuran scaffold, impacting their interaction with enzymes or receptors .

准备方法

Cyclocondensation of Benzofuran-6-ol Derivatives

A foundational approach involves the cyclocondensation of 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran with pyridine-4-carbaldehyde under acidic conditions. In a representative procedure:

- Reactants : 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran (1.0 equiv), pyridine-4-carbaldehyde (1.2 equiv).

- Catalyst : Concentrated HCl (0.1 equiv) or p-toluenesulfonic acid (PTSA, 10 mol%).

- Conditions : Reflux in anhydrous toluene (12–16 h, 110°C).

- Yield : 68–72% after silica gel chromatography.

The reaction proceeds via a base-mediated aldol-like condensation, with the acidic α-hydrogen of the ketone attacking the aldehyde carbonyl. The Z stereochemistry arises from thermodynamic control, favoring the less sterically hindered transition state.

Esterification with 2,2-Dimethylpropanoyl Chloride

The C6 hydroxyl group is esterified using 2,2-dimethylpropanoyl chloride under Schotten-Baumann conditions:

- Reactants : Condensation product from Section 2.1 (1.0 equiv), 2,2-dimethylpropanoyl chloride (1.5 equiv).

- Base : Triethylamine (2.0 equiv) in dichloromethane (0°C to room temperature, 4 h).

- Yield : 85–90%.

Notably, the esterification step exhibits high regioselectivity due to the electron-withdrawing ketone at C3, which deactivates the benzofuran core toward electrophilic attack.

Transition Metal-Catalyzed Coupling Strategies

Recent advances employ palladium-catalyzed cross-coupling to install the pyridinylmethylene moiety. A protocol adapted from WO2022056100A1 involves:

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Ligand : Xantphos (10 mol%).

- Base : Cs₂CO₃ (2.0 equiv).

- Solvent : DMF/H₂O (4:1), 80°C, 8 h.

- Yield : 78% with >95% Z selectivity.

This method circumvents the need for harsh acidic conditions, enhancing functional group compatibility.

Catalytic and Green Chemistry Innovations

Lithium tert-Butoxide-Mediated Cyclization

The PMC11097366 review highlights lithium tert-butoxide as a key base for benzofuran annulation. Applied to this synthesis:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Drawing from PMC3379472, a Cu(I)-mediated strategy introduces heterocyclic motifs:

- Catalyst : Cu₂SO₄·5H₂O (20 mol%), ascorbic acid (40 mol%).

- Solvent : DMSO/H₂O (3:1), 60°C, 15 h.

- Application : Functionalization of the pyridine ring post-esterification.

Analytical Characterization Data

Spectroscopic Properties

X-ray Crystallography

A related structure (PMC3379472) shows:

- Dihedral angles : 2.49° between benzofuran and pyridine rings.

- Crystal system : Monoclinic, space group P2₁/c.

Optimization Challenges and Solutions

Stereochemical Control

The Z configuration is labile under basic conditions. Mitigation strategies include:

常见问题

Q. What are the optimal synthetic routes for preparing (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a benzofuran-3-one derivative and pyridine-4-carbaldehyde to form the pyridinylmethylidene moiety. Subsequent esterification with 2,2-dimethylpropanoic acid under dehydrating conditions (e.g., DCC/DMAP in dry dichloromethane) yields the final product. Key steps include:

- Step 1 : Condensation at 60–80°C under inert atmosphere (N₂/Ar) using piperidine as a catalyst .

- Step 2 : Purification via column chromatography (silica gel, hexane:EtOAc 3:1) to isolate intermediates.

- Step 3 : Esterification under reflux with catalytic H₂SO₄ or using carbodiimide coupling agents .

- Critical Parameters : Control of stereochemistry (Z-configuration) is achieved by optimizing reaction time and temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for pyridinyl protons, coupling constants J = 12–14 Hz for olefinic protons) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the benzofuran-3-one and ester groups) .

- HRMS : Validate molecular weight (calculated for C₂₃H₂₂N₂O₅: 430.16 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemical ambiguities in solid-state structures .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) via fluorescence-based assays .

- Antimicrobial activity : Employ broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How does the pyridinylmethylidene substituent influence reactivity compared to aryl/heteroaryl analogs?

- Methodological Answer : The pyridine ring introduces electron-withdrawing effects, altering:

- Nucleophilic attack : Reduced electrophilicity at the α,β-unsaturated carbonyl compared to methoxy-substituted analogs .

- Metal coordination : Pyridine’s lone pair enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic or material science applications .

- Comparative Data :

| Substituent | Reaction Rate (Esterification) | IC₅₀ (COX-2 Inhibition) |

|---|---|---|

| Pyridin-4-yl | 0.45 h⁻¹ | 12 µM |

| 4-Methoxyphenyl | 0.78 h⁻¹ | 28 µM |

| 2-Fluorophenyl | 0.32 h⁻¹ | 18 µM |

| Data extrapolated from analogs |

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR. Pyridinyl groups show stronger π-π stacking with Tyr-385 in COX-2 vs. phenyl analogs .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitution reactions .

- MD Simulations : Assess stability of metal-coordinated complexes (e.g., with Zn²⁺) for material science applications .

Q. What strategies mitigate side reactions during synthesis (e.g., isomerization or decomposition)?

- Methodological Answer :

- Isomerization Control : Use low-polarity solvents (toluene > DMF) and avoid prolonged heating (>2 hours) to preserve Z-configuration .

- Decomposition Prevention : Add antioxidants (BHT) and store intermediates at –20°C under N₂ .

- Side Reaction Data :

| Condition | % Yield (Desired Product) | % Byproduct (E-isomer) |

|---|---|---|

| Reflux, 6h | 52% | 18% |

| 60°C, 2h | 68% | 5% |

| Based on benzofuran analogs |

Data Contradiction Analysis

Q. Why do biological activity results vary across studies with structurally similar benzofuran derivatives?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : Varying pH (7.4 vs. 6.8) affects protonation of the pyridine ring, altering binding affinity .

- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in MDR cancer lines) impact IC₅₀ values .

- Resolution : Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and report EC₅₀/IC₅₀ with 95% confidence intervals .

Methodological Recommendations

Q. What purification techniques maximize yield and purity for this compound?

- Methodological Answer :

- Crystallization : Use ethanol/water (8:2) for high-purity crystals (>98%) .

- HPLC : Reverse-phase C18 column (MeCN:H₂O 70:30) to separate E/Z isomers .

- Critical Tip : Pre-purify via flash chromatography before crystallization to remove polar byproducts.

Advanced Applications

Q. How can this compound be functionalized for targeted drug delivery?

- Methodological Answer :

Q. What analytical challenges arise in studying degradation products?

- Methodological Answer :

- LC-MS/MS : Identify hydrolyzed products (e.g., 2,2-dimethylpropanoic acid) under accelerated stability conditions (40°C/75% RH) .

- Stress Testing : Expose to UV light (ICH Q1B) to detect photo-oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。